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molecular formula C10H21NO2S B8597760 N-(3-methylthiopropyl)glycine t-butyl ester

N-(3-methylthiopropyl)glycine t-butyl ester

Cat. No. B8597760
M. Wt: 219.35 g/mol
InChI Key: XYCQPGZCVUYXAU-UHFFFAOYSA-N
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Patent
US04256761

Procedure details

To a mixture of 3-methylthiopropylamine (30.0 g, 0.285 mol) and sodium bicarbonate (12.0 g, 0.142 mol) in 250 ml of ethanol was added dropwise bromo-t-butyl acetate (27.8 g, 0.142 mol). After 5 hours the ethanol was removed on a rotary evaporator and the residue partitioned between water and chloroform. The chloroform layer was dried, filtered and concentrated to give 36.4 g of crude N-(3-methylthiopropyl)glycine t-butyl ester as an oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][CH2:5][NH2:6].C(=O)(O)[O-].[Na+].[C:12]([O:15][C:16]([CH3:20])([CH3:19])[CH2:17]Br)(=[O:14])[CH3:13]>C(O)C>[C:16]([O:15][C:12](=[O:14])[CH2:13][NH:6][CH2:5][CH2:4][CH2:3][S:2][CH3:1])([CH3:20])([CH3:19])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CSCCCN
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
C(C)(=O)OC(CBr)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 5 hours the ethanol was removed on a rotary evaporator
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNCCCSC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: CALCULATEDPERCENTYIELD 116.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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